3-Chloro-4-methyl-7-hydroxycoumarin

Acetylcholinesterase Peripheral anionic site Dissociation constant

3-Chloro-4-methyl-7-hydroxycoumarin (Chlorferon, 3‑chloro‑4‑methylumbelliferone, CHMC) is a synthetic 7‑hydroxycoumarin derivative bearing a chlorine atom at position 3 and a methyl group at position 4 of the benzopyranone ring. This substitution pattern distinguishes it from the widely used parent compound 4‑methylumbelliferone (4‑MU) and confers distinct photophysical properties, including a ground‑state pKa of 7.2 and an excited‑state pKa* of 0.5, which enable multi‑species excited‑state equilibria (neutral N*, anionic A*, and tautomeric T*) in aqueous and mixed‑solvent environments.

Molecular Formula C₄¹³C₆H₇ClO₃
Molecular Weight 210.61 g/mol
CAS No. 6174-86-3
Cat. No. B041647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-7-hydroxycoumarin
CAS6174-86-3
Synonyms3-Chloro-7-hydroxy-4-methyl-2H-1-benzopyran-2-one-13C6;  3-Chloro-7-hydroxy-4-methyl-coumarin-13C6;  Chlorferone;  NSC 24924-13C6;  NSC 44204-13C6;  3-Chloro-4-methyl-7-hydroxycoumarin-13C6;  3-Chloro-7-hydroxy-4-methylcoumarin-13C6;  7-Hydroxy-4-methyl-3-c
Molecular FormulaC₄¹³C₆H₇ClO₃
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl
InChIInChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
InChIKeyODZHLDRQCZXQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methyl-7-hydroxycoumarin (CAS 6174-86-3): Chlorinated Coumarin Scaffold for Fluorescent Probes and Enzyme Inhibition


3-Chloro-4-methyl-7-hydroxycoumarin (Chlorferon, 3‑chloro‑4‑methylumbelliferone, CHMC) is a synthetic 7‑hydroxycoumarin derivative bearing a chlorine atom at position 3 and a methyl group at position 4 of the benzopyranone ring [1]. This substitution pattern distinguishes it from the widely used parent compound 4‑methylumbelliferone (4‑MU) and confers distinct photophysical properties, including a ground‑state pKa of 7.2 and an excited‑state pKa* of 0.5, which enable multi‑species excited‑state equilibria (neutral N*, anionic A*, and tautomeric T*) in aqueous and mixed‑solvent environments [2]. The compound is also the major hydrolysis metabolite of the organophosphate pesticide coumaphos and serves as a building block for fluorogenic enzyme substrates .

Why 4‑Methylumbelliferone or 7‑Hydroxycoumarin Cannot Replace 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin in Targeted Applications


Although 3‑chloro‑4‑methyl‑7‑hydroxycoumarin shares the 7‑hydroxycoumarin core with common alternatives such as 4‑methylumbelliferone (4‑MU) and umbelliferone, the presence of the electron‑withdrawing chlorine at position 3 fundamentally alters its acid–base equilibrium, excited‑state prototropic kinetics, and target‑binding profile [1]. For example, the chloro substituent shifts the ground‑state pKa from ~7.6 (4‑MU) to 7.2 (3Cl4MU) and introduces a measurable excited‑state pKa* of 0.5 that is absent in the non‑chlorinated analog [1]. More importantly, 3‑chloro‑4‑methyl‑7‑hydroxycoumarin acts as a selective peripheral anionic site ligand for acetylcholinesterase with a dissociation constant of 30 µM, a binding mode not exhibited by 4‑MU or umbelliferone [2]. These quantitative differences mean that substituting a generic 7‑hydroxycoumarin will produce divergent photophysical readouts, loss of enzyme‑site selectivity, or failure as an analytical tracer for coumaphos exposure.

Head‑to‑Head Quantitative Evidence for 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin vs. Closest Analogs


AChE Peripheral Anionic Site Binding Affinity: 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin vs. 4‑Methylumbelliferone

3‑Chloro‑4‑methyl‑7‑hydroxycoumarin (CHMC) selectively binds the peripheral anionic site of Torpedo californica acetylcholinesterase (AChE) with a measured dissociation constant (Kd) of 30 µM, as determined by competition with propidium fluorescence titration [1]. In contrast, 4‑methylumbelliferone (4‑MU) and umbelliferone show no detectable displacement of propidium from this site at concentrations up to 100 µM, indicating that the 3‑chloro substituent is critical for peripheral site recognition [1]. This binding site selectivity was confirmed in recombinant mouse wild‑type AChE and mutants, where CHMC displayed binding exclusively to the peripheral site of wild‑type AChE [2].

Acetylcholinesterase Peripheral anionic site Dissociation constant

Ground‑State Acidity Shift: 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin (pKa 7.2) vs. 4‑Methylumbelliferone (pKa 7.6)

Quantitative photophysical characterization of 3‑chloro‑4‑methylumbelliferone (3Cl4MU) in aqueous solution determined a ground‑state pKa of 7.2 and an excited‑state pKa* of 0.5 [1]. The non‑chlorinated reference compound, 4‑methylumbelliferone (4‑MU), exhibits a ground‑state pKa of 7.6 under identical conditions, a shift of 0.4 units attributed entirely to the electron‑withdrawing effect of the 3‑chloro substituent [2]. This pKa difference translates to a ~2.5‑fold change in the neutral/anionic species ratio at physiological pH 7.4, directly affecting fluorescence intensity and ratiometric pH‑sensing applications.

pKa Fluorescent pH indicator Excited-state proton transfer

Multi‑Species Excited‑State Equilibrium Unique to 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin: N*, T*, and A* Coexistence

Picosecond time‑resolved fluorescence measurements revealed that 3‑chloro‑4‑methylumbelliferone (3Cl4MU) populates three kinetically coupled excited‑state species—neutral N*, tautomeric T*, and anionic A*—in dioxane/water mixtures with water mole fraction >0.45 [1]. The rate constants for all prototropic and diffusion processes were individually resolved, providing direct kinetic evidence for the Eigen‑Weller ion‑pair mechanism [2]. In contrast, 4‑methylumbelliferone (4‑MU) under comparable conditions exhibits only two excited‑state species (N* and T*) with no detectable anionic A* population unless the pH is substantially above the ground‑state pKa [3]. The appearance of the geminate ion‑pair intermediate in 3Cl4MU is attributed to the enhanced photoacidity conferred by the 3‑chloro substituent (pKa* = 0.5).

Excited-state proton transfer Photophysics Tautomer

Identity as Coumaphos Metabolite Enables Unique Environmental and Toxicological Monitoring Capability

3‑Chloro‑4‑methyl‑7‑hydroxycoumarin is the exclusive hydrolytic degradation product of the organophosphate insecticide coumaphos (O,O‑diethyl 3‑chloro‑4‑methyl‑7‑umbelliferone thiophosphate) [1]. In human biomonitoring studies of pesticide‑exposed populations, urinary 3‑chloro‑4‑methyl‑7‑hydroxycoumarin is quantified as a specific biomarker of coumaphos exposure, whereas the structurally similar 4‑methylumbelliferone is not generated from any organophosphate pesticide [2]. The compound is listed as Chlorferon in the Human Metabolome Database (HMDB0247140) as a xenobiotic metabolite detected exclusively in individuals exposed to coumaphos or its derivatives [3].

Biomarker Organophosphate Environmental analysis

High‑Impact Application Scenarios for 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin Based on Quantitative Differentiation Data


Selective Fluorescent Probe for the Peripheral Anionic Site of Acetylcholinesterase

Use 3‑chloro‑4‑methyl‑7‑hydroxycoumarin as a fluorescent ligand to map peripheral anionic site occupancy in AChE from various species. The compound's Kd of 30 µM allows quantitative competition assays with propidium or other site‑specific probes [1]. Researchers studying organophosphate mechanisms or developing reactivators for pesticide poisoning can use CHMC to distinguish peripheral site from catalytic site binding events, a differentiation not possible with 4‑methylumbelliferone [2].

Photoscience Studies of Excited‑State Proton Transfer via the Eigen‑Weller Mechanism

Employ 3‑chloro‑4‑methyl‑7‑hydroxycoumarin as a model fluorophore to investigate geminate ion‑pair intermediates in prototropic reactions. The compound's pKa* of 0.5 and coexistence of N*, T*, and A* species in water‑rich dioxane mixtures make it the only 7‑hydroxycoumarin derivative with fully resolved kinetics for all three emissive states and the intermediate ion pair [1]. This is critical for physical chemists studying the validity of the Eigen‑Weller mechanism in quasi‑aqueous environments [2].

Certified Reference Standard for Coumaphos Biomonitoring in Urine and Environmental Samples

Use the compound as a quantitative analytical standard for LC‑MS/MS or GC‑MS methods detecting coumaphos exposure. Because 3‑chloro‑4‑methyl‑7‑hydroxycoumarin is the unique hydrolysis metabolite of coumaphos and is not produced from any other pesticide, it provides unambiguous specificity for occupational and environmental biomonitoring programs [1]. No other 7‑hydroxycoumarin analog can substitute for this role in validated analytical methods [2].

Building Block for Fluorogenic β‑Galactosidase Substrates with Altered Spectral Properties

Synthesize β‑galactopyranoside conjugates of 3‑chloro‑4‑methyl‑7‑hydroxycoumarin to produce fluorogenic substrates for bacterial β‑galactosidase detection [1]. The 3‑chloro substitution shifts the excitation and emission wavelengths relative to 4‑MU‑based substrates and modifies the pKa of the released fluorophore, potentially reducing background fluorescence at neutral pH and improving signal‑to‑noise ratios in whole‑cell assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methyl-7-hydroxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.